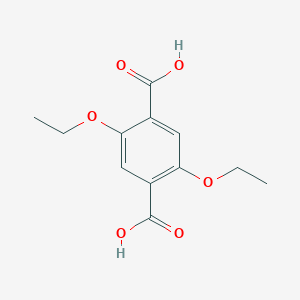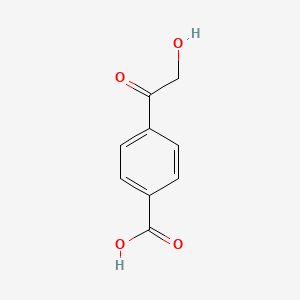![molecular formula C5H8Br2N2S B11764283 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dibromuro de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol es un compuesto heterocíclico de gran interés en el campo de la química medicinal. Es conocido por su estructura única, que combina un anillo de pirrol con un anillo de tiazol, lo que lo convierte en un andamiaje valioso para el desarrollo de diversas moléculas farmacológicamente activas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del dibromuro de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol generalmente implica la ciclación de un precursor de diol. Un método común incluye la reacción de un diol adecuado con una tioamida en condiciones ácidas para formar la estructura heterocíclica deseada . Las condiciones de reacción a menudo requieren un rango de temperatura de 80-100 °C y un tiempo de reacción de varias horas para asegurar la ciclación completa.
Métodos de Producción Industrial
En un entorno industrial, la producción del dibromuro de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y solventes que facilitan el proceso de ciclación también es común para mejorar la eficiencia y escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
El dibromuro de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos o sulfonas, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en una forma más saturada, alterando sus propiedades electrónicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas y varios derivados sustituidos, que se pueden utilizar posteriormente en la síntesis de moléculas más complejas .
Aplicaciones Científicas De Investigación
El dibromuro de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su estructura única.
Mecanismo De Acción
El mecanismo de acción del dibromuro de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse eficazmente a estos objetivos, inhibiendo su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas a menudo incluyen la modulación de los procesos de transducción de señales y la inhibición de la actividad enzimática .
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol
- Derivados de 6,7-dihidro-5H-pirrolo[1,2-b][1,2,4]triazol
- Derivados de 2-metil-7-(4-nitrofenil)-5,6-difenil-3,7-dihidro-4H-pirrolo[2,3-d]piridin-4-ona
Unicidad
Lo que distingue al dibromuro de 5,6-dihidro-4h-pirrolo[3,4-d]tiazol de compuestos similares es su combinación específica de un anillo de pirrol y un anillo de tiazol, lo que imparte propiedades electrónicas y estéricas únicas. Estas propiedades lo hacen particularmente efectivo para unirse a ciertos objetivos moleculares, mejorando su potencial como agente farmacológico .
Propiedades
Fórmula molecular |
C5H8Br2N2S |
|---|---|
Peso molecular |
288.01 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide |
InChI |
InChI=1S/C5H6N2S.2BrH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2;2*1H |
Clave InChI |
KXCLRFYFZJUTAW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)SC=N2.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



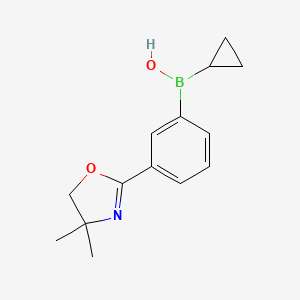
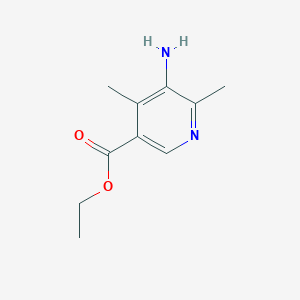




![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
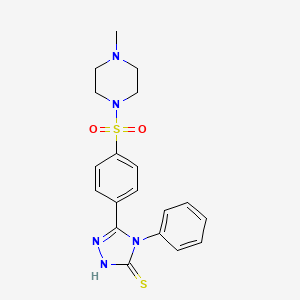

![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)
